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Abstract
Transcription Activator-Like (TAL) effectors are a versatile class of DNA-binding proteins that

can be engineered to target specific genomic loci. Their modular nature, where a series of

amino acid repeats dictates the DNA-binding specificity, makes them a powerful tool for

genome editing, transcriptional regulation, and other targeted genetic modifications. The

Golden Gate assembly method offers a highly efficient and streamlined approach for

constructing custom TAL effector and TALEN (TAL Effector Nuclease) constructs. This

document provides detailed application notes and protocols for the Golden Gate assembly of

TAL effectors, tailored for researchers, scientists, and professionals in drug development.

Introduction
The Golden Gate cloning methodology utilizes Type IIS restriction enzymes, which cleave

outside of their recognition sequences, allowing for the seamless and directional assembly of

multiple DNA fragments in a single reaction.[1][2][3] This one-pot approach is particularly well-

suited for assembling the repetitive arrays of TAL effector DNA-binding domains.[1][4][5] The

protocol typically involves a two-step process: first, the assembly of individual repeat-variable

di-residue (RVD) modules into intermediate arrays, and second, the ligation of these arrays into

a final expression vector.[3][5][6] This system allows for the construction of TAL effectors

targeting DNA sequences of varying lengths, typically between 12 and 31 base pairs.[7][8]
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Experimental Workflow
The overall workflow for Golden Gate assembly of TAL effectors is a systematic process that

can be completed within a few days.[9] It begins with the selection of target-specific RVD

plasmids, followed by two stages of Golden Gate assembly reactions, and concludes with

verification of the final construct.

Preparation Assembly Verification

Target Sequence
Selection

RVD Plasmid
Selection

Step 1: Golden Gate
(RVDs into pFUS vectors)

Transformation &
Colony PCR

Step 2: Golden Gate
(Arrays into pTAL vector)

Transformation &
Colony PCR Miniprep Restriction Digest &

Sequencing

Click to download full resolution via product page

Golden Gate Assembly Workflow for TAL Effector Synthesis.

Quantitative Data Summary
Successful Golden Gate assembly relies on precise quantities and concentrations of reagents.

The following tables summarize the key quantitative data for the reactions.

Table 1: Step 1 Golden Gate Reaction Components (Assembly of RVDs into pFUS vectors)

Component Recommended Amount Concentration

RVD Module Plasmids (each) 150 ng

Diluted to 150 ng/µL is

recommended for ease of

use[10]

pFUS Destination Vector 150 ng 150 ng/µL

BsaI Restriction Enzyme 1 µL (10 U) 10 U/µL

T4 DNA Ligase 1 µL (400 U) 400 U/µL

10X T4 DNA Ligase Buffer 2 µL 10X

Nuclease-free Water Up to 20 µL -
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Note: 10 µL reactions have also been shown to be effective.[10][11]

Table 2: Thermocycler Conditions for Golden Gate Reactions

Step Temperature Duration Cycles

Digestion/Ligation 37°C 5 minutes 10x

16°C 10 minutes

Final Digestion 50°C 5 minutes 1x

Heat Inactivation 80°C 5 minutes 1x

This cycle program has been shown to yield hundreds of white colonies with 90-100%

efficiency.[11]

Table 3: Step 2 Golden Gate Reaction Components (Assembly of pFUS arrays into pTAL

vector)

Component Recommended Amount

pFUS-A Array Plasmid 150 ng

pFUS-B Array Plasmids (each) 150 ng

Last Repeat (LR) Plasmid 150 ng

pTAL Destination Vector 150 ng

Esp3I (BsmBI) Restriction Enzyme 1 µL (10 U)

T4 DNA Ligase 1 µL (400 U)

10X T4 DNA Ligase Buffer 2 µL

Nuclease-free Water Up to 20 µL
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Day 1: Step 1 - Assembly of RVD Modules into
Intermediate Vectors (pFUS)

Reaction Setup:

Based on your target DNA sequence, select the corresponding RVD-containing plasmids.

In a sterile PCR tube, combine the components as listed in Table 1. It is recommended to

create a master mix of buffer, enzyme, and water if assembling multiple constructs.[11]

For a TALEN targeting a sequence of 12-21 base pairs, you will typically set up two

reactions: one for repeats 1-10 into a pFUS_A vector and one for repeats 11 to N-1 into a

pFUS_B vector.[11] For longer targets (22-31 base pairs), three intermediate constructs

are assembled.[11]

Thermocycling:

Place the reaction tubes in a thermocycler and run the program detailed in Table 2.

Transformation:

Transform chemically competent E. coli cells (e.g., DH5α) with 5 µL of the Golden Gate

reaction product.[12]

Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the

pFUS vector (e.g., Spectinomycin) and X-gal/IPTG for blue-white screening.[10][11]

Incubate the plates overnight at 37°C.

Day 2: Step 1 - Colony PCR and Overnight Culture
Colony Selection:

Pick 1-3 white colonies from each plate for colony PCR analysis.

Colony PCR:
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Use primers flanking the insertion site of the pFUS vector (e.g., pCR8_F1 and pCR8_R1).

[11]

A successful assembly will often result in a characteristic 'ladder' of bands on an agarose

gel due to the repetitive nature of the TAL effector repeats.[10][11] The expected size for a

10-repeat insert is approximately 1.2 kb.[10]

Overnight Culture:

Inoculate a confirmed positive colony into liquid LB medium with the appropriate antibiotic

and grow overnight at 37°C with shaking.

Day 3: Step 2 - Assembly of Intermediate Arrays into
Final Destination Vector (pTAL)

Plasmid DNA Isolation:

Isolate the pFUS array plasmids from the overnight cultures using a standard miniprep kit.

It is recommended to use high-quality plasmid preparations.[10]

Reaction Setup:

Combine the purified pFUS array plasmids, the appropriate last repeat (LR) plasmid, and

the final pTAL destination vector as outlined in Table 3.

Note that the second Golden Gate reaction utilizes the Esp3I (or BsmBI) restriction

enzyme.[11]

Thermocycling:

Run the same thermocycler program as in Step 1 (Table 2).

Transformation:

Transform competent E. coli with the final Golden Gate reaction product.

Plate on LB agar plates with the appropriate antibiotic for the pTAL vector (e.g., Ampicillin)

and X-gal/IPTG.[10][11]
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Incubate overnight at 37°C.

Day 4: Step 2 - Colony PCR and Overnight Culture
Colony Selection and PCR:

Pick 1-3 white colonies and perform colony PCR using primers flanking the insertion site in

the pTAL vector (e.g., TAL_F1 and TAL_R2).[11]

Again, a ladder-like pattern on the agarose gel is indicative of a correct clone.[10][11]

Overnight Culture:

Inoculate a positive colony into liquid LB with the appropriate antibiotic for overnight

growth.

Day 5: Verification of the Final Construct
Plasmid DNA Isolation:

Isolate the final pTAL construct DNA using a miniprep kit.

Verification:

Perform a diagnostic restriction digest to confirm the size of the assembled TAL effector

array. Enzymes such as BstAPI (or StuI) and AatII can be used to excise the repeat array.

[10]

For definitive confirmation, sequence the entire assembled TAL effector repeat array.

Signaling Pathways and Logical Relationships
The Golden Gate assembly process is a logical progression of molecular cloning steps

designed to build a complex DNA construct from smaller, standardized parts. The logic of the

assembly is dictated by the unique overhangs generated by the Type IIS restriction enzymes,

ensuring a directional and ordered assembly of the RVD modules.
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Assembly Logic

Enzymatic Reactions

Individual RVD Plasmids
(BsaI sites)

BsaI + Ligase

Intermediate pFUS Arrays
(Esp3I sites)

Esp3I + Ligase

Final pTAL Construct
(No internal assembly sites)
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Logical Flow of Enzymatic Reactions in TAL Effector Assembly.

Troubleshooting
Common issues in Golden Gate assembly for TAL effectors and their potential solutions are

outlined below.

Table 4: Troubleshooting Guide
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Issue Potential Cause Recommended Solution

No or very few colonies
Inefficient ligation or

transformation

Use fresh ligase buffer.[13]

Ensure high-quality competent

cells.[13] Plate the entire

transformation recovery.

Many blue colonies
Inefficient digestion of the

destination vector

Increase digestion time or use

a higher-quality enzyme

preparation. Ensure the

destination vector is of high

purity.

Incorrectly sized inserts in

colony PCR

Non-specific amplification or

incorrect assembly

Optimize PCR conditions

(annealing temperature,

extension time).[10][11]

Screen more colonies.

Sequence-verify intermediate

constructs.

'Ladder effect' is not observed

in PCR

PCR inhibition or incorrect

primers

Use a robust polymerase.

Check primer sequences and

concentrations. A smear can

also indicate a correct clone.

[10][11]

Recombination in destination

vector

Repetitive elements in the

vector backbone

Use a destination vector

designed to reduce

recombination, such as

pKT3TsgT.[14]

Mutations in the final construct
Errors during PCR or plasmid

propagation

Use a high-fidelity polymerase

for any PCR steps.[15]

Sequence-verify the final

construct thoroughly.
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The Golden Gate assembly protocol provides a robust and efficient platform for the synthesis of

custom TAL effectors. By following the detailed protocols and paying attention to the

quantitative aspects of the reactions, researchers can successfully construct TAL effector-

based tools for a wide range of applications in molecular biology and drug development. The

modularity and scalability of this system make it an invaluable technique for high-throughput

genome engineering and synthetic biology endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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